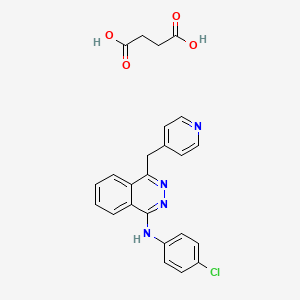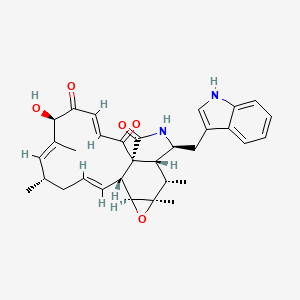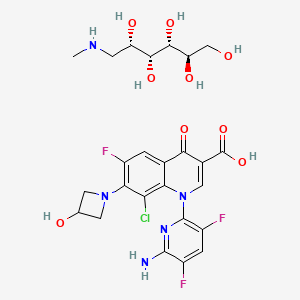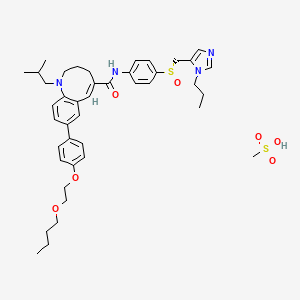
Cenicriviroc-Mesylat
Übersicht
Beschreibung
Cenicrivirocmesilat ist ein experimenteller Medikamentenkandidat, der in erster Linie zur Behandlung von HIV-Infektionen und nicht-alkoholischer Fettleber entwickelt wurde. Es wirkt als Inhibitor des C-C-Chemokinrezeptors vom Typ 2 und des C-C-Chemokinrezeptors vom Typ 5, die am Eintritt des Virus in menschliche Zellen beteiligt sind .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Der Prozess erfordert in der Regel spezifische Reaktionsbedingungen, wie z. B. kontrollierte Temperatur, pH-Wert und den Einsatz von Katalysatoren, um die gewünschten chemischen Umwandlungen zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Cenicrivirocmesilat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist auf Effizienz und Ausbeute optimiert, wobei häufig automatisierte Systeme und strenge Qualitätskontrollmaßnahmen eingesetzt werden, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Wissenschaftliche Forschungsanwendungen
Cenicrivirocmesilat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um chemische Reaktionen und Mechanismen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Signalwege.
Medizin: Als potenzielle Behandlung von HIV-Infektionen, nicht-alkoholischer Fettleber und anderen entzündlichen Erkrankungen erforscht.
Industrie: In der Entwicklung neuer Arzneimittel und Therapeutika eingesetzt .
5. Wirkmechanismus
Cenicrivirocmesilat übt seine Wirkung durch die Hemmung des C-C-Chemokinrezeptors vom Typ 2 und des C-C-Chemokinrezeptors vom Typ 5 aus. Diese Rezeptoren sind am Eintritt des Virus in menschliche Zellen beteiligt, und ihre Hemmung verhindert, dass das Virus die Zellen infiziert. Darüber hinaus kann die Hemmung des C-C-Chemokinrezeptors vom Typ 2 entzündungshemmende Wirkungen haben, wodurch Cenicrivirocmesilat zu einem potenziellen therapeutischen Mittel für entzündliche Erkrankungen wird .
Ähnliche Verbindungen:
Maraviroc: Ein weiterer Inhibitor des C-C-Chemokinrezeptors vom Typ 5, der zur Behandlung von HIV-Infektionen eingesetzt wird.
Vicriviroc: Ein Inhibitor des C-C-Chemokinrezeptors vom Typ 5, der auf sein Potenzial zur Behandlung von HIV-Infektionen untersucht wird.
Tropifexor: Eine Verbindung, die in Kombination mit Cenicrivirocmesilat zur Behandlung von nicht-alkoholischer Fettleber eingesetzt wird
Einzigartigkeit: Cenicrivirocmesilat ist einzigartig in seiner dualen Hemmung des C-C-Chemokinrezeptors vom Typ 2 und des C-C-Chemokinrezeptors vom Typ 5, wodurch es mehrere an der Vireneintritt und Entzündung beteiligte Wege angreifen kann. Dieser duale Wirkmechanismus unterscheidet es von anderen ähnlichen Verbindungen, die in der Regel nur einen Rezeptor angreifen .
Wirkmechanismus
Target of Action
Cenicriviroc mesylate is a dual antagonist for the C-C chemokine receptor type 2 (CCR2) and C-C chemokine receptor type 5 (CCR5) . These receptors play a crucial role in the immune response, inflammation, and pain perception .
Mode of Action
Cenicriviroc mesylate functions as an entry inhibitor, preventing the virus from entering into a human cell . It binds to a domain of CCR5, subsequently inhibiting the interaction between HIV-1 gp120 and CCR5 . Inhibition of CCR2 may also have an anti-inflammatory effect .
Biochemical Pathways
The drug affects the CCR2 and CCR5 pathways, which are associated with inflammatory responses . Inhibition of these pathways could attenuate or prevent inflammation or fibrosis in both early and late stages of diseases like COVID-19 . The drug also impacts the activation and influx of glial and immune cells, and the expression level of important pro-nociceptive cytokines .
Pharmacokinetics
Cenicriviroc mesylate is metabolized by the liver . Its pharmacokinetics may be influenced by hepatic impairment, with increased exposures observed in cases of moderate hepatic impairment .
Result of Action
Cenicriviroc mesylate has been shown to alleviate hypersensitivity to mechanical and thermal stimuli in rats after sciatic nerve injury . It also decreases the expression of CCR2 in the spinal cord and CCR5 in the dorsal root ganglia (DRG) . Additionally, it prevents the increase of important pro-nociceptive factors (e.g., IL-1beta, IL-6, IL-18, and CCL3) in the lumbar spinal cord and/or DRG .
Action Environment
The action of Cenicriviroc mesylate can be influenced by environmental factors such as the presence of other drugs. For instance, its analgesic effects were enhanced when administered in combination with opioids in neuropathic rats . .
Safety and Hazards
Zukünftige Richtungen
Cenicriviroc is currently under clinical trials for the treatment of nonalcoholic steatohepatitis with fibrosis . It is anticipated that with improved understanding of NASH pathogenesis and critical endpoints, efficient pharmacotherapeutics will be available for the treatment of NASH with an acceptable safety profile .
Biochemische Analyse
Biochemical Properties
Cenicriviroc mesylate plays a significant role in biochemical reactions by inhibiting the CCR2 and CCR5 receptors. These receptors are involved in the recruitment and activation of monocytes and macrophages, which are key players in inflammatory responses. By blocking these receptors, cenicriviroc mesylate prevents the binding of their natural ligands, such as CCL2 and CCL5, thereby reducing inflammation and fibrosis . The compound interacts with various biomolecules, including chemokines and their receptors, to exert its effects.
Cellular Effects
Cenicriviroc mesylate has profound effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, cenicriviroc mesylate inhibits the accumulation of macrophages in injured tissues, which can reduce inflammation and fibrosis . Additionally, it has been shown to decrease collagen deposition and the expression of fibrogenic genes in liver and kidney cells .
Molecular Mechanism
The molecular mechanism of action of cenicriviroc mesylate involves its binding to the CCR2 and CCR5 receptors. By acting as an antagonist, it prevents the activation of these receptors by their natural ligands, thereby inhibiting downstream signaling pathways that lead to inflammation and fibrosis . This inhibition results in reduced recruitment and activation of monocytes and macrophages, ultimately decreasing the inflammatory response and fibrotic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cenicriviroc mesylate have been observed to change over time. The compound has demonstrated stability and sustained activity in various in vitro and in vivo studies. Long-term effects include a consistent reduction in inflammation and fibrosis, as well as improved liver function in animal models of non-alcoholic steatohepatitis . The stability and degradation of cenicriviroc mesylate have been well-documented, ensuring its efficacy over extended periods.
Dosage Effects in Animal Models
The effects of cenicriviroc mesylate vary with different dosages in animal models. At doses of 20 mg/kg per day or higher, cenicriviroc mesylate has shown significant antifibrotic effects, including reduced collagen deposition and decreased expression of fibrogenic genes . Higher doses may also lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic use.
Metabolic Pathways
Cenicriviroc mesylate is involved in various metabolic pathways, primarily through its interaction with the CCR2 and CCR5 receptors. These interactions influence the metabolic flux and levels of metabolites associated with inflammation and fibrosis . The compound’s metabolism is primarily hepatic, and it is processed by liver enzymes before being excreted .
Transport and Distribution
Cenicriviroc mesylate is transported and distributed within cells and tissues through its interaction with specific transporters and binding proteins. The compound’s distribution is influenced by its binding to the CCR2 and CCR5 receptors, which are expressed on various cell types, including monocytes and macrophages . This interaction facilitates its localization and accumulation in inflamed and fibrotic tissues.
Subcellular Localization
The subcellular localization of cenicriviroc mesylate is primarily determined by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within cells, where it exerts its effects on the CCR2 and CCR5 receptors . This localization is crucial for its activity and function in reducing inflammation and fibrosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The process typically requires specific reaction conditions such as controlled temperature, pH, and the use of catalysts to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of cenicriviroc mesilate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Reaktionstypen: Cenicrivirocmesilat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, die die Reaktionen erleichtern. Die Bedingungen beinhalten oft spezifische Temperaturen, Drücke und pH-Werte, um die gewünschten Ergebnisse zu erzielen .
Wichtigste gebildete Produkte: Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Sulfoxiden führen, während Reduktion zu Alkoholen oder Aminen führen kann .
Vergleich Mit ähnlichen Verbindungen
Maraviroc: Another C-C chemokine receptor type 5 inhibitor used in the treatment of HIV infection.
Vicriviroc: A C-C chemokine receptor type 5 inhibitor investigated for its potential in treating HIV infection.
Tropifexor: A compound used in combination with cenicriviroc mesilate for the treatment of non-alcoholic steatohepatitis
Uniqueness: Cenicriviroc mesilate is unique in its dual inhibition of C-C chemokine receptor type 2 and C-C chemokine receptor type 5, which allows it to target multiple pathways involved in viral entry and inflammation. This dual mechanism of action distinguishes it from other similar compounds that typically target only one receptor .
Eigenschaften
IUPAC Name |
(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)/b34-26+;/t50-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPBPUPDRDCRSY-YLZLUMLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H56N4O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
793.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
497223-28-6 | |
| Record name | Cenicriviroc mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0497223286 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-8-(4-(2-Butoxyethoxy)phenyl)-1-(2-methylpropyl)-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydro-1-benzazocine-5-carboxamide monomethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CENICRIVIROC MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R96TV84T21 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]-1-piperidinecarbothioamide](/img/structure/B1663727.png)
![6,7-Dihydro-4-(1H-imidazole-4-yl)benzo[b]thiophene](/img/structure/B1663729.png)
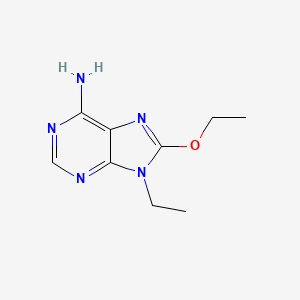
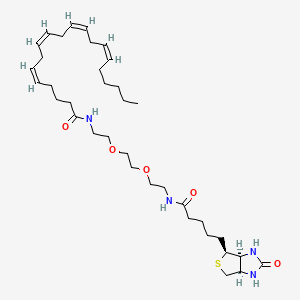
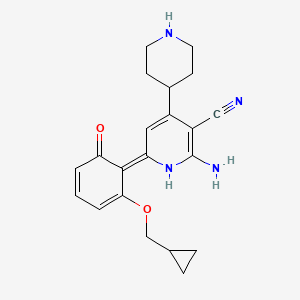
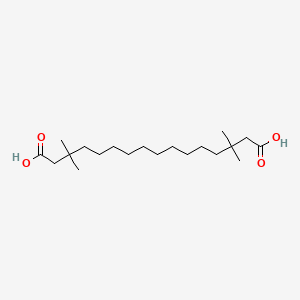
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-5-[[5-(4-methoxyphenyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-2,4-dimethyl-1H-pyrrole-3-propanamidato-kappaN1]difluoroboron](/img/structure/B1663739.png)
![(2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetyl]amino]hexanoate](/img/structure/B1663741.png)
![(4-bromophenyl) 1,4-diazabicyclo[3.2.2]nonane-4-carboxylate;hydrochloride](/img/structure/B1663742.png)

